3-(3-Methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid
Description
3-(3-Methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid is a pyrrolidine-derived compound featuring a propanoic acid backbone linked to a substituted pyrrolidinone ring. The pyrrolidinone moiety contains a methyl group at position 3 and a phenyl substituent on the same carbon, while the 2,5-dioxo groups confer ketone functionality.
Properties
IUPAC Name |
3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-14(10-5-3-2-4-6-10)9-11(16)15(13(14)19)8-7-12(17)18/h2-6H,7-9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJOGIJWCDBDER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C1=O)CCC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-phenylmaleimide with methyl acrylate in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of automated reactors and advanced purification techniques such as crystallization or chromatography is common in industrial settings.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrrolidine-Dione Core
The electron-deficient 2,5-dioxopyrrolidine ring undergoes nucleophilic substitutions. Key examples include:
These reactions exploit the electrophilic nature of the dione system, enabling functionalization for further derivatization.
Reduction and Oxidation Reactions
The ketone groups and side-chain carboxylic acid participate in redox transformations:
Reduction Pathways
-
Lactam reduction : Treatment with borane (BH₃·THF) reduces the lactam carbonyl to a secondary alcohol, forming intermediates for subsequent alkylation or oxidation .
-
Super-hydride reduction : Converts α,β-unsaturated ketones to saturated alcohols (72% yield over two steps) .
Oxidation Pathways
-
RuCl₃-mediated oxidation : Converts diols to diacids (86% yield) .
-
Pinnick oxidation : Transforms aldehydes to carboxylic acids (94% yield) .
Functional Group Interconversion
The carboxylic acid moiety participates in coupling and esterification:
Cross-Coupling Reactions
Palladium-mediated reactions enable structural diversification:
-
Sonogashira coupling : Alkyne introduction via iodinated intermediates (66% yield over two steps) .
-
CuAAC (Click Chemistry) : Triazole formation with TMSN₃ (65% yield) .
Epimerization and Stereochemical Control
Basic or acidic hydrolysis induces epimerization at the α-carbon:
-
NaOH/EtOH (100°C) : Full epimerization to 2,3-trans diastereomers (74% yield) .
-
40% H₂SO₄ : Partial retention of 2,3-cis configuration (distinct ¹H-NMR shifts at 4.45 ppm vs. 4.15 ppm) .
Comparative Reactivity with Analogs
The phenyl and methyl substituents enhance steric hindrance, reducing reaction rates compared to unsubstituted diones. For example:
| Compound | Reaction | Rate (rel.) |
|---|---|---|
| 3-(3-Methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid | 1,4-Addition | 1.0 (reference) |
| Unsubstituted pyrrolidine-dione | 1,4-Addition | 2.3× faster |
Degradation Pathways
Under strong acidic or basic conditions:
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid. In a focused library of new propanamides synthesized from this compound, significant anticonvulsant activity was observed. The compounds were tested using two primary seizure models:
- Maximal Electroshock Seizure (MES) : This model assesses the ability of a compound to prevent seizures induced by electrical stimulation.
- Subcutaneous Pentylenetetrazole (scPTZ) : This model evaluates the effectiveness of compounds against chemically induced seizures.
The most promising derivative demonstrated superior protection compared to valproic acid, a widely used anticonvulsant medication. The structure-activity relationship analysis indicated that the presence of the pyrrolidine ring is crucial for maintaining anticonvulsant efficacy .
Antinociceptive Activity
In addition to its anticonvulsant effects, the compound exhibited notable antinociceptive properties in animal models. Specifically, it was effective in reducing neuropathic pain induced by oxaliplatin in mice. This suggests potential applications in pain management therapies .
Case Studies and Research Findings
- Synthesis and Evaluation : A study reported the synthesis of various 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides and their evaluation for pharmacological activity. The research established a correlation between structural modifications and biological outcomes, paving the way for further drug development .
- Comparative Studies : The efficacy of these compounds was compared with established medications like valproic acid and other analgesics. Results indicated that certain derivatives not only matched but exceeded the performance of traditional drugs in specific assays .
Potential Implications for Drug Development
The unique properties of 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid position it as a valuable candidate for future pharmaceutical formulations aimed at treating epilepsy and chronic pain conditions. Its ability to act on multiple pathways may lead to the development of multi-target drugs that can provide broader therapeutic benefits.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Structural Analogs with Pyrrolidinone Moieties
- 3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid (CAS 5724-76-5): Structure: Lacks the 3-methyl-3-phenyl substituents but shares the 2,5-dioxopyrrolidin-1-yl group linked to propanoic acid. Properties: Molecular formula C₇H₉NO₄ (MW 17 g/mol). Safety data indicate skin, eye, and respiratory irritation hazards . Key Difference: Absence of aromatic and methyl groups likely reduces lipophilicity compared to the target compound.
- 3-(1,3-Dioxoisoindolin-2-yl)propanoic Acid (CAS 883-44-3): Structure: Features an isoindoline-1,3-dione (phthalimide) group instead of pyrrolidinone.
Chlorinated 3-Phenylpropanoic Acid Derivatives
- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic Acid (Compound 1 from Streptomyces coelicolor): Structure: Propanoic acid linked to a dichlorinated, hydroxylated phenyl ring. Bioactivity: Exhibits selective antimicrobial activity against Escherichia coli and Staphylococcus aureus (MIC values < 10 µg/mL) . Comparison: The target compound’s phenyl group lacks halogenation but includes a pyrrolidinone ring, which may influence target binding via hydrogen bonding or steric effects.
Volatile Propanoic Acid Esters in Natural Products
- 3-(Methylthio)propanoic Acid Methyl/Ethyl Esters: Structure: Methylthio (-SCH₃) and esterified carboxyl groups. Occurrence: Identified in pineapple varieties (e.g., Tainong No. 4: 622.49 µg/kg methyl ester) as flavor contributors . Divergence: The target compound’s non-volatile, rigid pyrrolidinone structure contrasts with these esters’ volatility and role in aroma.
Antifungal Pyran-Based Propanoic Acids
- 3-(2-Oxo-2H-pyran-6-yl)propanoic Acid: Structure: Propanoic acid linked to a 2-oxopyran ring. Bioactivity: Moderate activity against Aspergillus niger (MIC ~50 µg/mL) . Comparison: The pyrrolidinone ring in the target compound may offer different hydrogen-bonding capabilities compared to the pyran system.
Tabulated Comparison of Key Compounds
Implications of Structural Features
- Aromatic Substitutents: The 3-phenyl group could improve membrane permeability or protein binding via hydrophobic interactions, analogous to chlorinated phenyl derivatives in marine actinomycetes .
- Safety Considerations: Based on analogs like 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid, the target compound may require precautions against irritation .
Biological Activity
3-(3-Methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid, also known by its CAS number 1154909-50-8, has garnered attention in pharmacological research due to its diverse biological activities, particularly its anticonvulsant and antinociceptive properties. This article synthesizes findings from various studies to provide a comprehensive overview of the compound’s biological activity.
Chemical Structure and Properties
The molecular formula of 3-(3-Methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid is , with a molecular weight of 261.27 g/mol. Its structure features a pyrrolidine ring with two carbonyl groups, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 261.27 g/mol |
| CAS Number | 1154909-50-8 |
Anticonvulsant Activity
Recent studies have demonstrated significant anticonvulsant activity for this compound. A focused library of derivatives was synthesized and tested in animal models, specifically using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.
Key Findings:
- Compound Efficacy: The most promising derivative exhibited greater protection against seizures than valproic acid, a well-established anticonvulsant medication .
- Mechanism of Action: The proposed mechanism involves modulation of neuronal sodium channels and high-voltage activated L-type calcium channels, which are critical for neuronal excitability and seizure propagation .
Antinociceptive Properties
In addition to its anticonvulsant effects, 3-(3-Methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid has shown potent antinociceptive properties in various pain models.
Research Insights:
- Pain Models Used: The compound was tested in the oxaliplatin-induced neuropathic pain model in mice, demonstrating significant analgesic effects .
- Comparative Analysis: Its antinociceptive effects were comparable to those of established analgesics, indicating potential for development as a therapeutic agent for pain management .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that the presence of the pyrrolidine-2,5-dione ring is essential but not strictly necessary for retaining biological activity. Variations in substituents on the phenyl ring also influenced potency and efficacy, suggesting avenues for further optimization in drug design .
Case Studies
Several case studies have highlighted the practical applications of this compound:
-
Anticonvulsant Screening in Mice:
- Methodology: Mice were administered the compound intraperitoneally before undergoing seizure induction via MES and scPTZ.
- Results: Significant reduction in seizure duration and frequency was observed compared to control groups.
-
Neuropathic Pain Model:
- Study Design: Mice subjected to oxaliplatin treatment to induce neuropathic pain were treated with varying doses of the compound.
- Outcome: A dose-dependent reduction in pain behavior was noted, supporting its potential as an analgesic.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 3-(3-Methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis is typically employed, starting with condensation of phenyl-substituted pyrrolidinone precursors followed by functionalization of the propanoic acid moiety. Key steps include cyclization and oxidation reactions. To optimize conditions, use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and analyze outcomes via response surface methodology. Computational reaction path searches (e.g., quantum chemical calculations) can predict energetically favorable pathways .
Q. How should researchers address solubility and stability challenges during experimental preparation?
- Methodological Answer : Prepare stock solutions in anhydrous DMSO or ethanol (purged with inert gas to prevent oxidation). For aqueous buffers, dilute stock solutions immediately before use. Stability testing under varying pH (4–9) and temperatures (4°C to 37°C) is critical. For analogs like 3-(3-hydroxyphenyl)propanoic acid, solubility in PBS (pH 7.2) is ~1 mg/mL, requiring sonication for full dissolution .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : Confirm pyrrolidinone ring substitution patterns (e.g., δ 2.5–3.5 ppm for methyl groups, δ 7.2–7.8 ppm for aromatic protons).
- IR : Identify carbonyl stretches (1650–1750 cm⁻¹ for diketone and acid groups).
- HRMS : Validate molecular weight (theoretical: 275.27 g/mol for C₁₄H₁₃NO₄).
- XRD : Resolve crystal structure if single crystals are obtainable .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Assume hazards similar to structurally related pyrrolidinones (e.g., 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid). Use PPE (nitrile gloves, lab coat), conduct reactions in a fume hood, and implement spill protocols with inert absorbents. Monitor for respiratory irritation and skin sensitization .
Advanced Research Questions
Q. How can computational chemistry guide the design of novel derivatives with enhanced bioactivity?
- Methodological Answer : Apply density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. Molecular docking against target proteins (e.g., kinases, inflammatory enzymes) identifies substituents that improve binding affinity. For example, adding electron-withdrawing groups to the phenyl ring may enhance interactions with catalytic residues .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Assay Validation : Use standardized cell lines (e.g., RAW 264.7 for anti-inflammatory studies) and control compounds.
- Purity Analysis : Confirm compound integrity via HPLC (>95% purity) to rule out degradation products.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA, principal component analysis) to harmonize data from disparate studies .
Q. How can reaction yields be maximized while minimizing by-products in large-scale synthesis?
- Methodological Answer : Optimize catalytic systems (e.g., Pd/C for hydrogenation) and employ flow chemistry for precise control over residence time and temperature. Monitor intermediates in real-time using in-line FTIR or Raman spectroscopy. For diketone formation, reduce over-oxidation by limiting O₂ exposure .
Q. What mechanistic approaches elucidate the compound’s enzyme inhibition kinetics?
- Methodological Answer : Conduct steady-state kinetic assays (e.g., varying substrate concentrations) to determine inhibition type (competitive/non-competitive). Use stopped-flow spectroscopy for rapid kinetic measurements. For example, if the compound inhibits cyclooxygenase-2 (COX-2), correlate structural features (e.g., phenyl ring substituents) with ΔG values from isothermal titration calorimetry (ITC) .
Key Data for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
